2-[8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine
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Overview
Description
N-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring . The reaction conditions typically include the use of organic solvents such as ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
N-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
N-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE can be compared with other similar compounds, such as:
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: This compound has a similar structural framework but differs in its pharmacological activities and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar triazole ring but have different biological activities and synthetic routes.
This compound’s unique structure and diverse applications make it a valuable subject of study in various fields of scientific research.
Properties
Molecular Formula |
C22H28N6 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[11,12-dimethyl-4-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C22H28N6/c1-6-26(7-2)12-13-27-17(5)16(4)19-21(27)23-14-28-22(19)24-20(25-28)18-11-9-8-10-15(18)3/h8-11,14H,6-7,12-13H2,1-5H3 |
InChI Key |
TYWOKZBELAYROG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=C(C2=C1N=CN3C2=NC(=N3)C4=CC=CC=C4C)C)C |
Origin of Product |
United States |
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